molecular formula C19H17N3O3S B2640253 7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-79-8

7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2640253
CAS No.: 892757-79-8
M. Wt: 367.42
InChI Key: ADOHVZWIBNACAZ-UHFFFAOYSA-N
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Description

“7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and fluorescence studies.

Scientific Research Applications

    Chemistry: Used as a fluorescent probe or sensor due to its chromophoric properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Introduction of the diethylamino group: This step may involve the alkylation of the chromen-2-one core with diethylamine.

    Synthesis of the 1,2,4-oxadiazole ring: This can be done by reacting an appropriate nitrile with hydrazine to form the oxadiazole ring.

    Coupling of the thiophene ring: The final step may involve the coupling of the thiophene ring to the oxadiazole-chromen-2-one intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, automated reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the diethylamino or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of “7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Compounds like 7-hydroxycoumarin and 4-methylumbelliferone share structural similarities.

    Oxadiazole derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 3,5-dimethyl-1,2,4-oxadiazole are related.

    Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene are structurally similar.

Uniqueness

“7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is unique due to its combination of chromen-2-one, oxadiazole, and thiophene moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in simpler compounds.

Properties

IUPAC Name

7-(diethylamino)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-3-22(4-2)13-8-7-12-10-14(19(23)24-15(12)11-13)18-20-17(21-25-18)16-6-5-9-26-16/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOHVZWIBNACAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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